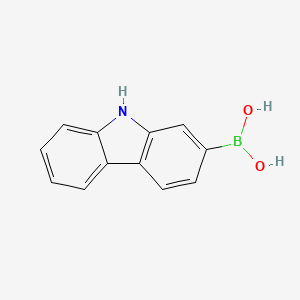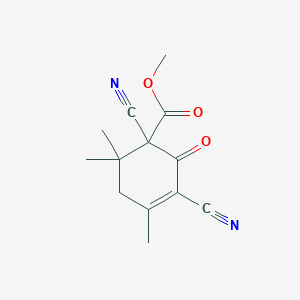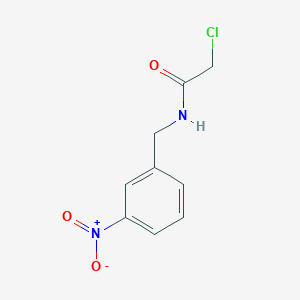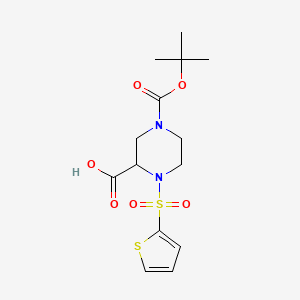
(9H-Carbazol-2-yl)boronic acid
Übersicht
Beschreibung
“(9H-Carbazol-2-yl)boronic acid”, also known as “2-(9-Carbazolyl)phenylboronic acid”, is a chemical compound that belongs to the carbazole family . It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid . It can be used as an intermediate in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One study aimed to synthesize Carbazole boronic acid derivatives and determine their efficacy in treating breast cancer using the MCF-7 cell line . Another method involves the addition of water to the reaction mixture, extraction of the organic layer with CH2Cl2, drying with MgSO4, and then concentration in vacuo .Molecular Structure Analysis
The molecular formula of “this compound” is C12H10BNO2 . It has an average mass of 211.024 Da and a monoisotopic mass of 211.080460 Da .Chemical Reactions Analysis
“this compound” can be used as an intermediate in organic synthesis, mainly used in laboratory research and development and in the process of chemical and pharmaceutical synthesis . It can participate in various coupling reactions such as the Suzuki coupling .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 287.13 . It has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. C–H Bond Arylation
(9H-Carbazol-2-yl)boronic acid is utilized in ruthenium-catalyzed C–H bond ortho-arylation, showcasing high site-selectivity and functional group tolerance. This process yields products in moderate to good yields, demonstrating its potential in selective organic synthesis (Reddy et al., 2016).
2. Hydroxydeboronation for Anticancer Analogs
N-Protected carbazol-3-yl-boronic acid derivatives, including this compound, are effectively hydroxydeboronated using hydrogen peroxide. This method is crucial in synthesizing 3-hydroxycarbazoles, serving as precursors for new analogs of the anticancer agent 9-hydroxyellipticine (Rault et al., 2007).
3. Spectroscopic Studies
Spectroscopic analysis of derivatives like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester provides insights into their molecular structure and electronic properties. Such studies contribute to understanding the behavior of these compounds in various applications, including material sciences (Şaş et al., 2016).
4. Semiconductor Device Applications
Carbazole compounds are significant in the field of semiconductors. Research involving the synthesis of novel carbazole derivatives using organoboron compounds and their integration into semiconductor devices underscores the material's utility in electronics and optoelectronics (Gorgun & Caglar, 2018).
5. Organic Phosphorescent Materials
Aryl boronic acids, including carbazole derivatives, are employed in cyclic-esterification processes for creating organic room-temperature phosphorescent (RTP) materials. This technique is crucial for developing new materials with unique optical properties (Zhang et al., 2018).
6. Crystallographic Studies
Crystallographic studies ofcarbazole-based compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, derived from this compound, provide crucial information on molecular conformations and intermolecular interactions. These insights are valuable for designing new molecules with desired properties (Kant et al., 2015).
7. Optoelectronic Properties and Photopolymerization
The synthesis of carbazole-based compounds containing aldehyde and cyanoacetic acid groups explores their optoelectronic properties and potential applications in photopolymerization. These compounds serve as dyes or photosensitizers, highlighting the versatility of carbazole derivatives in photonics (Abro et al., 2017).
8. Electrochromic Properties
Poly(2-(9H-carbazol-9-yl) acetic acid) films, derived from this compound, exhibit electrochromic properties. These findings are significant for applications in smart windows and display technologies, where color-changing materials are required (Elkhidr et al., 2021).
9. Synthesis of Novel Derivatives
Research on the synthesis of novel carbazole derivatives using this compound and their optoelectronic properties contributes to the development of advanced materials for electronic and optical devices (Xi-cun, 2010).
10. Chiral Fluorescent Sensors
This compound derivatives are used in the creation of chiral fluorescent bisboronic acid sensors. These sensors have applications in enantioselective recognition, crucial for pharmaceutical and biochemical analysis (Wu et al., 2011).
11. Antimicrobial Activities
Derivatives of 9H-carbazole, like those based on this compound, demonstrate antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Salih et al., 2016).
Wirkmechanismus
“(9H-Carbazol-2-yl)boronic acid” can be used as an intermediate in organic synthesis, mainly used in laboratory research and development and in the process of chemical and pharmaceutical synthesis . It is often used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9H-carbazol-2-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILHQTJWHIURJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)









![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)